Lipophilicity Shift: XLogP3 Comparison vs. 3',4'-Dihydroxyacetophenone
The tert-butyl ketone of tert-butyrophenone, 3',4'-dihydroxy- confers a computed XLogP3 of 2.9, compared to 0.8 for 3',4'-dihydroxyacetophenone (CAS 1197-09-7), representing a ΔXLogP3 of +2.1 [1][2]. This 16‑fold predicted increase in octanol‑water partition coefficient is entirely attributable to the gem‑dimethyl substitution at the α‑carbon. Importantly, the topological polar surface area remains identical (57.5 Ų) between the two molecules, meaning the lipophilicity gain comes without sacrificing hydrogen‑bonding capacity [1][2]. In a typical drug‑discovery context, an XLogP3 near 3.0 is considered optimal for balancing passive membrane permeability and aqueous solubility, while an XLogP3 below 1.0 often limits membrane transit [3].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.9 |
| Comparator Or Baseline | 3',4'-Dihydroxyacetophenone (CAS 1197-09-7): XLogP3 = 0.8 |
| Quantified Difference | ΔXLogP3 = +2.1 (≈ 16‑fold higher predicted partition coefficient) |
| Conditions | XLogP3 3.0 algorithm, PubChem computed property |
Why This Matters
For procurement decisions in cell-based assay development or in vivo pharmacology, a 16‑fold lipophilicity difference determines whether a compound will passively cross biological membranes at a practical rate, making these two compounds pharmacokinetically non-interchangeable.
- [1] PubChem. tert-Butyrophenone, 3',4'-dihydroxy- (CID 51507). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/72017-59-5 (accessed 2026-04-27). View Source
- [2] PubChem. 3',4'-Dihydroxyacetophenone (CID 10420). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/10420 (accessed 2026-04-27). View Source
- [3] Lipinski, C. A.; Lombardo, F.; Dominy, B. W.; Feeney, P. J. Experimental and Computational Approaches to Estimate Solubility and Permeability in Drug Discovery and Development Settings. Adv. Drug Deliv. Rev. 2001, 46 (1–3), 3–26. https://doi.org/10.1016/S0169-409X(00)00129-0 View Source
